molecular formula C26H20N2O2 B11559357 1-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol

1-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol

Cat. No.: B11559357
M. Wt: 392.4 g/mol
InChI Key: INVFNRASJSYOKJ-UHFFFAOYSA-N
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Description

1-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a naphthalen-2-ol moiety linked to a benzoxazole ring through an imine bond, which is further substituted with a 3,4-dimethylphenyl group.

Preparation Methods

The synthesis of 1-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Condensation Reaction: The benzoxazole derivative is then reacted with 3,4-dimethylbenzaldehyde to form the Schiff base through a condensation reaction.

    Final Coupling: The Schiff base is then coupled with naphthalen-2-ol under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their structural and electronic properties.

    Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for biological studies.

    Medicine: It can be explored for its pharmacological activities, including antioxidant and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The imine bond and the aromatic rings allow the compound to bind to specific sites on proteins, altering their activity. This can lead to various biological effects, including inhibition of microbial growth and modulation of oxidative stress pathways.

Comparison with Similar Compounds

Similar compounds to 1-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol include other Schiff bases and benzoxazole derivatives. These compounds share structural similarities but differ in their substituents and functional groups, which can affect their chemical reactivity and biological activity. For example:

    3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: This compound has a pyrimidine ring instead of a benzoxazole ring, which can influence its binding properties and biological effects.

    1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol: The presence of a nitro group can enhance the compound’s reactivity and potential antimicrobial activity.

Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

1-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C26H20N2O2/c1-16-7-8-19(13-17(16)2)26-28-23-14-20(10-12-25(23)30-26)27-15-22-21-6-4-3-5-18(21)9-11-24(22)29/h3-15,29H,1-2H3

InChI Key

INVFNRASJSYOKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC5=CC=CC=C54)O)C

Origin of Product

United States

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